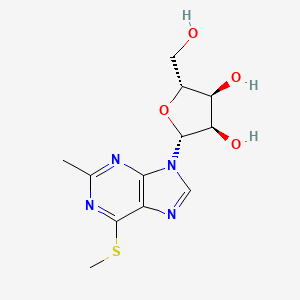
7-Chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid is an organic compound belonging to the quinoline family This compound is characterized by the presence of a chlorine atom at the 7th position, a cyclohexyl group at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position on the quinoline ring
準備方法
The synthesis of 7-chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-4-hydroxyquinoline-3-carboxylic acid with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
化学反応の分析
7-Chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
7-Chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
作用機序
The mechanism of action of 7-chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorine and cyclohexyl groups contribute to its overall stability and lipophilicity, enhancing its ability to penetrate cell membranes.
類似化合物との比較
Similar compounds to 7-chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid include:
6-Chloro-4-hydroxyquinoline-3-carboxylic acid: Lacks the cyclohexyl group, making it less lipophilic.
7-Chloro-4-hydroxyquinoline-3-carboxylic acid: Lacks the cyclohexyl group, affecting its overall stability and biological activity.
4-Hydroxyquinoline-3-carboxylic acid:
The uniqueness of 7-chloro-6-cyclohexyl-4-hydroxyquinoline-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
55376-69-7 |
|---|---|
分子式 |
C16H16ClNO3 |
分子量 |
305.75 g/mol |
IUPAC名 |
7-chloro-6-cyclohexyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H16ClNO3/c17-13-7-14-11(15(19)12(8-18-14)16(20)21)6-10(13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19)(H,20,21) |
InChIキー |
FLZLDRCYPSMWQO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=C(C=C3C(=C2)C(=O)C(=CN3)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)
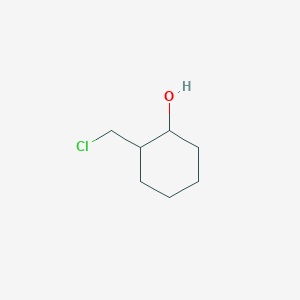

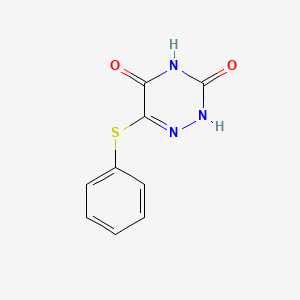

![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)
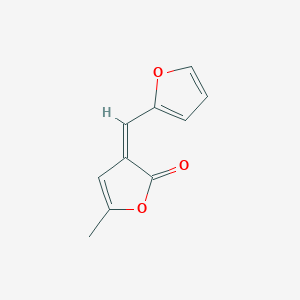
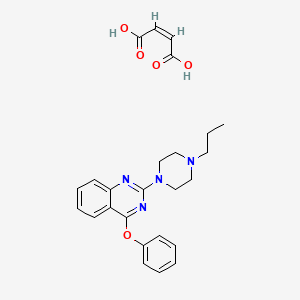
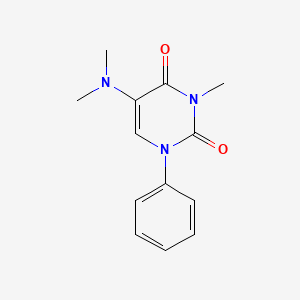


![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)
